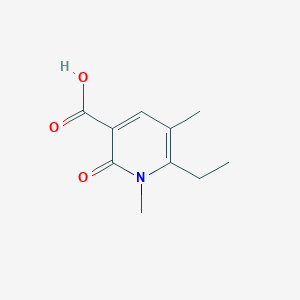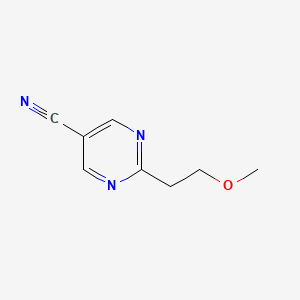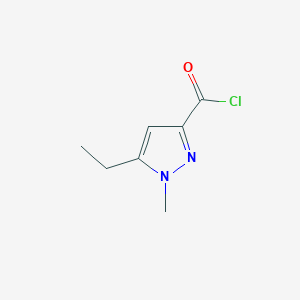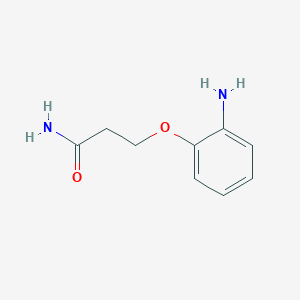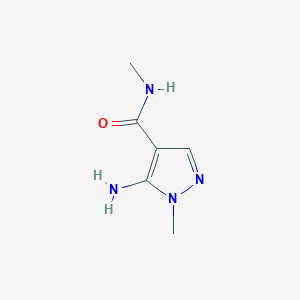![molecular formula C6H11NO2 B1519222 2-[Cyclopropyl(methyl)amino]acetic acid CAS No. 1094909-72-4](/img/structure/B1519222.png)
2-[Cyclopropyl(methyl)amino]acetic acid
Vue d'ensemble
Description
“2-[Cyclopropyl(methyl)amino]acetic acid” is a chemical compound with the IUPAC name N-cyclopropyl-N-methylglycine . It is a hydrochloride salt with a molecular weight of 165.62 .
Synthesis Analysis
While specific synthesis methods for “2-[Cyclopropyl(methyl)amino]acetic acid” were not found, there are general methods for the modification of amino acids that could potentially be applied. For instance, N-Methylation, N,O-dimethylation, and N-formylation of various amino acids have been successfully achieved using a dimethyl carbonate (DMC) and acid system .
Molecular Structure Analysis
The InChI code for “2-[Cyclopropyl(methyl)amino]acetic acid” is 1S/C6H11NO2.ClH/c1-7(4-6(8)9)5-2-3-5;/h5H,2-4H2,1H3,(H,8,9);1H . This indicates that the compound contains a cyclopropyl group and a methylamino group attached to an acetic acid moiety.
Physical And Chemical Properties Analysis
“2-[Cyclopropyl(methyl)amino]acetic acid” is a hydrochloride salt with a molecular weight of 165.62 . More specific physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis of Schiff Base Ligand and Metal Complexes: The amino acid derivative [1-(aminomethyl)cyclohexyl]acetic acid, which is structurally related to 2-[Cyclopropyl(methyl)amino]acetic acid, was used to synthesize Schiff base ligand and its transition metal complexes. These complexes were analyzed for their thermal stabilities and screened for antioxidant properties and xanthine oxidase inhibitory activities (Ikram et al., 2015).
Biochemical Applications
- Use in Biological Sulfonium Compound Studies: S-adenosylmethionine (SAM), a biological sulfonium compound, uses similar chemical structures for various biochemical reactions. Compounds like 2-[Cyclopropyl(methyl)amino]acetic acid play a role in these reactions, contributing to the synthesis of cyclopropyl fatty acids, amino groups, ribosyl groups, and aminopropyl groups (Fontecave et al., 2004).
Medicinal Chemistry
- Development of Opioid Receptor Antagonists: The synthesis and evaluation of (-)-N-(Cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a compound structurally related to 2-[Cyclopropyl(methyl)amino]acetic acid, showed that it acts as a pure opioid receptor antagonist. This research contributes to the development of new drugs targeting opioid receptors (Schmidhammer et al., 1989).
Mécanisme D'action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential area of exploration for this compound.
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, affecting a range of biochemical pathways .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities .
Propriétés
IUPAC Name |
2-[cyclopropyl(methyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7(4-6(8)9)5-2-3-5/h5H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVCMFJZKJVKMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





